3-Chloro-5-fluoro-4-methylbenzenamine
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Overview
Description
3-Chloro-5-fluoro-4-methylbenzenamine is an organic compound with the molecular formula C7H7ClFN It is a derivative of benzenamine, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-4-methylbenzenamine typically involves the halogenation of 4-methylbenzenamine. One common method is the electrophilic aromatic substitution reaction, where 4-methylbenzenamine is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluoro-4-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Chloro-5-fluoro-4-methylbenzenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-methylbenzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Chloro-4-fluoro-5-methylbenzenamine
- 3-Chloro-5-fluoro-4-hydroxybenzenamine
- 3-Chloro-5-fluoro-4-methylbenzaldehyde
Comparison: Compared to similar compounds, 3-Chloro-5-fluoro-4-methylbenzenamine is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
264194-29-8 |
---|---|
Molecular Formula |
C7H7ClFN |
Molecular Weight |
159.59 g/mol |
IUPAC Name |
3-chloro-5-fluoro-4-methylaniline |
InChI |
InChI=1S/C7H7ClFN/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 |
InChI Key |
RFRKWZLZFMWLBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)N)F |
Origin of Product |
United States |
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